trans-2-Bromo-1-indanol
Description
trans-2-Bromo-1-indanol (CAS: 10368-44-2 or 5400-80-6) is a brominated derivative of indanol with the molecular formula C₉H₉BrO and a molecular weight of 213.07 g/mol. It is a white crystalline solid with a melting point of 130–131°C and a predicted boiling point of 318.3°C . The compound is characterized by a bromine atom substituted at the 2-position of the indanol backbone, with trans stereochemistry across the cyclohexene ring.
Properties
IUPAC Name |
(1S,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTESDSDXFLYAKZ-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](C2=CC=CC=C21)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20908554 | |
| Record name | 2-Bromo-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67528-24-9, 10368-44-2 | |
| Record name | (1S,2S)-2-Bromo-2,3-dihydro-1H-inden-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67528-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
trans-2-Bromo-1-indanol is an organic compound with significant potential in medicinal chemistry and biological applications. This article explores its synthesis, biological activity, and potential therapeutic uses, supported by data tables and relevant research findings.
Molecular Formula: C₉H₉BrO
Molecular Weight: 213.07 g/mol
CAS Number: 10368-44-2
The compound is characterized by the presence of a bromine atom and a hydroxyl group, which contribute to its unique chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the bromination of 2,3-dihydro-1H-inden-1-ol. A common method includes the reaction of this alcohol with bromine in dichloromethane at low temperatures, yielding the desired compound with high purity .
Biological Activity
This compound has been investigated for various biological activities:
1. Antiviral Properties
Research indicates that trans-2-bromoindan-1-ol derivatives may serve as intermediates in the synthesis of anti-HIV drugs. The compound's structural features allow it to interact with viral enzymes or receptors, potentially inhibiting viral replication .
2. Insecticidal Activity
Studies have shown that indanyl alcohols, including trans-2-bromo derivatives, exhibit insecticidal properties. These compounds are being explored as active ingredients in pyrethroid insecticides, highlighting their effectiveness against pests .
3. Opioid Receptor Interaction
Recent findings suggest that certain derivatives of this compound may modulate opioid receptor activity, influencing viral replication mechanisms in liver cells. This interaction could provide insights into new therapeutic strategies for hepatitis C .
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The bromine atom and hydroxyl group enhance its binding affinity to enzymes or receptors, modulating their activity effectively .
Comparative Analysis
To understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Bromine and hydroxyl groups | Potential antiviral and insecticidal effects |
| 2-Bromoindene | Lacks hydroxyl group | Limited biological activity |
| 2,3-Dihydro-1H-inden-1-ol | Lacks bromine atom | Different reactivity profile |
| 1-Indanol | Lacks bromine atom; different hydroxyl position | Varies in biological interactions |
Case Study 1: Antiviral Research
In a study examining the effects of indan derivatives on hepatitis C virus replication, researchers found that trans-2-bromo derivatives inhibited viral replication through opioid receptor modulation. This suggests potential applications in antiviral drug development .
Case Study 2: Insecticide Development
Research on the insecticidal properties of indanyl alcohols demonstrated that trans-2-bromo derivatives effectively reduced pest populations in agricultural settings. These findings support their use as eco-friendly alternatives to conventional insecticides .
Scientific Research Applications
Scientific Research Applications
trans-2-Bromo-1-indanol is a building block in organic synthesis, serving as an intermediate in synthesizing complex molecules, including pharmaceuticals and agrochemicals. In medicinal chemistry, it is explored for potential biological activities and may be used to develop new drugs targeting specific enzymes or receptors. It also finds applications in producing fine chemicals, specialty materials, dyes, and pigments.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The major products are 2-bromoindanone or 2-bromoindan-1-carboxylic acid.
- Reduction: Can be reduced to remove the bromine atom, yielding 2,3-dihydro-1H-inden-1-ol. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
- Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives. Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
This compound has garnered attention in medicinal chemistry for its potential biological activities. Its biological activity is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxyl group enhance its binding affinity, allowing it to modulate various biochemical pathways.
- Antiviral Properties: Research suggests that certain derivatives of indanol compounds, including this compound, may exhibit antiviral properties.
- Enzyme Inhibition: It has been investigated as a potential enzyme inhibitor because its structure allows it to interact with active sites on enzymes, potentially leading to therapeutic applications in drug development targeting specific diseases.
Case Studies
- Study 1: Antiviral Activity: A study evaluating the activity of various indanyl nucleosides against Hepatitis C Virus (HCV) found that certain compounds derived from this compound increased viral replication in vitro. This highlights the need for further investigation into the mechanisms by which these compounds interact with viral components.
- Study 2: Enzyme Targeting: Research focused on synthesizing derivatives of this compound for use as enzyme inhibitors in biochemical pathways related to cancer, which showed promise in developing new therapeutic agents based on the structural modifications of this compound.
Industrial Production
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Comparison with Similar Compounds
Structural Analogs
A. cis-2-Azido-1-indanol
- Structure : Azido group at the 2-position with cis stereochemistry.
- Synthesis: Derived from trans-2-bromo-1-indanol via sodium azide substitution (yield: ~88–97%) .
- Key Differences : The azido group offers click chemistry utility, contrasting with bromine's nucleophilic substitution reactivity. Biological activity remains unexplored compared to brominated analogs .
B. 1R,2S- and 1S,2R-2-Bromo-1-indanol Isomers
- The trans isomer’s stereochemistry may enhance binding specificity .
C. 4-Bromo-1-indanol
- Structure : Bromine at the 4-position instead of 2.
D. 2-Amino-1-indanol
- Structure: Amino group replaces bromine.
Physicochemical Properties
Q & A
Q. What are the established synthesis routes for trans-2-Bromo-1-indanol, and what are their yields?
Methodological Answer: The primary synthesis routes involve bromination of indene derivatives. Two documented methods include:
- Route 1 : Direct bromination of indene under controlled conditions, achieving a yield of 97% .
- Route 2 : Bromination via intermediates like 5-Bromo-1-indanone (CAS 34598-49-7), yielding 88% . Key factors affecting yield include reaction temperature, stoichiometry of brominating agents, and purification techniques (e.g., column chromatography). For reproducibility, ensure reagents like 5-Bromo-1-indanone meet >95.0% purity .
Q. What storage conditions are recommended for this compound to ensure stability?
Methodological Answer: Store at 0–6°C in airtight, light-resistant containers to prevent thermal degradation or racemization. Purity degradation is observed at room temperature, especially for enantiomerically pure samples (>98.0% ee), which are sensitive to ambient conditions . Regular HPLC monitoring (e.g., using chiral columns) is advised to verify stability .
Q. How can researchers verify the stereochemical purity of this compound?
Methodological Answer: Use polarimetry for initial enantiomeric excess (ee) assessment, followed by chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and UV detection at 254 nm. Comparative analysis against racemic standards or commercial enantiopure samples (>98.0% ee) is critical . For structural confirmation, NMR (¹H/¹³C) and X-ray crystallography (if single crystals are obtainable) provide definitive stereochemical assignments .
Advanced Research Questions
Q. How can stereoselectivity be optimized in the synthesis of this compound?
Methodological Answer: Stereoselectivity depends on:
- Catalytic systems : Chiral Lewis acids (e.g., BINOL-derived catalysts) can enhance enantioselectivity during bromination .
- Solvent polarity : Polar aprotic solvents (e.g., DCM) favor trans-diastereomer formation due to steric hindrance reduction .
- Temperature : Lower temperatures (e.g., –20°C) slow racemization, as shown in analogous bromoindanol syntheses . Validate outcomes via kinetic resolution studies and compare with computational models (DFT calculations) to predict transition-state energetics .
Q. How to reconcile contradictions in reported purity values across different synthesis protocols?
Methodological Answer: Discrepancies often arise from:
- Analytical methods : Ensure consistency in purity assays (e.g., HPLC vs. GC). For example, >97.0% purity by HPLC may differ from GC-MS results due to column selectivity .
- Purification techniques : Recrystallization (using ethanol/water mixtures) vs. flash chromatography can impact final purity. Optimize solvent systems for maximal recovery of the trans-isomer .
- Supplier variability : Cross-validate starting materials (e.g., indene purity >95.0%) to minimize batch-to-batch inconsistencies .
Q. What strategies mitigate racemization during derivatization of this compound in asymmetric catalysis?
Methodological Answer: Racemization risks increase during nucleophilic substitution or oxidation. Mitigation strategies include:
- Low-temperature reactions : Conduct substitutions (e.g., Suzuki couplings) at –78°C to suppress epimerization .
- Protecting groups : Use silyl ethers (e.g., TBS) to stabilize the hydroxyl group during transformations .
- In situ monitoring : Employ real-time FTIR or Raman spectroscopy to detect early racemization .
Q. How does the bromine substituent influence the conformational dynamics of this compound in solution?
Methodological Answer: The bulky bromine atom induces chair-like conformations in the indane ring, as evidenced by NOESY NMR studies. Key observations:
- Dihedral angle constraints : The C1-OH and C2-Br groups exhibit restricted rotation, favoring a trans-diaxial arrangement .
- Solvent effects : In DMSO, hydrogen bonding between the hydroxyl group and solvent stabilizes the trans-conformer, whereas nonpolar solvents (toluene) increase conformational flexibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
